

An In-depth Technical Guide to 6-Amino-2,3-difluorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Amino-2,3-difluorophenol

Cat. No.: B104598

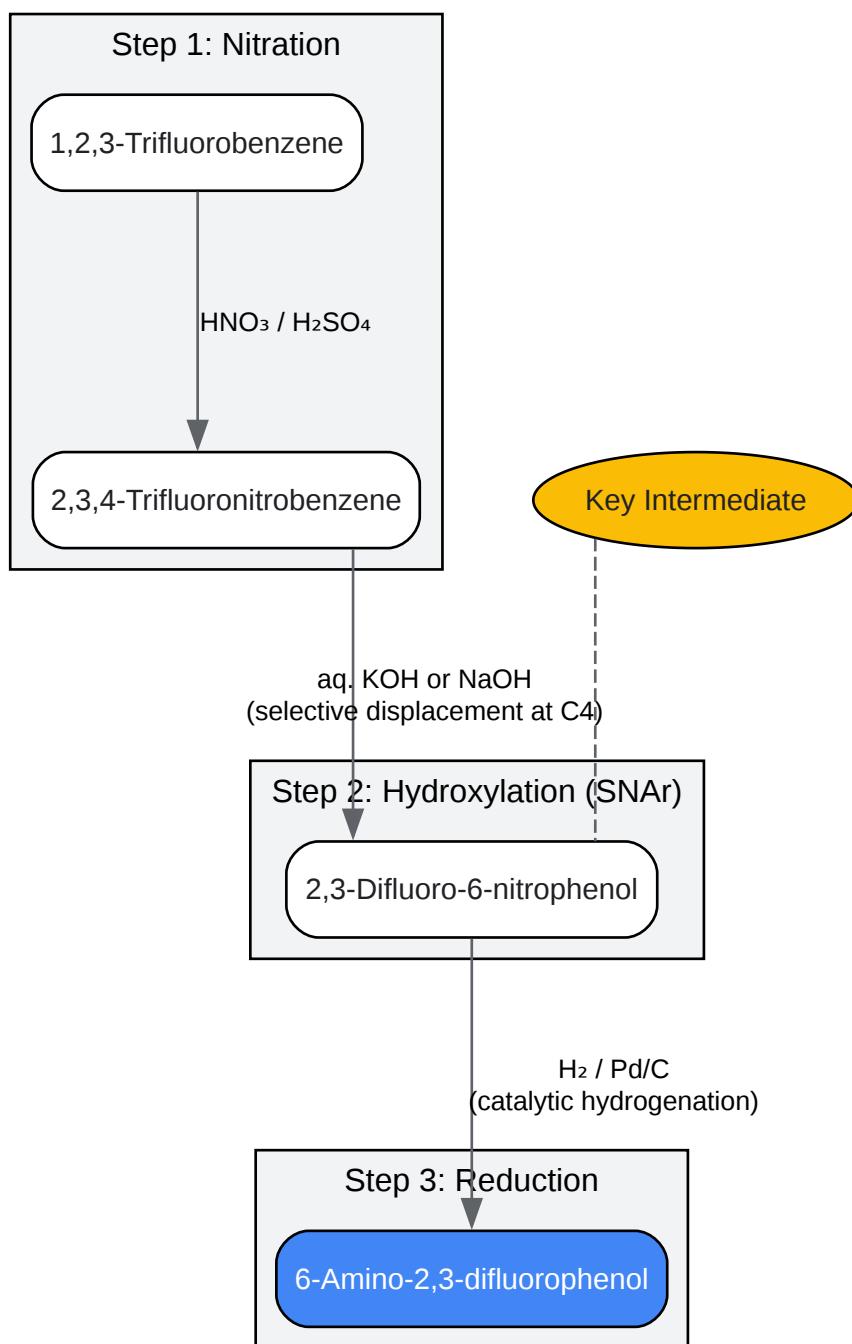
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: **6-Amino-2,3-difluorophenol** is a highly functionalized aromatic compound that has emerged as a critical building block in modern medicinal chemistry. The strategic placement of amino, hydroxyl, and vicinal difluoro groups on the phenyl ring imparts unique physicochemical properties that are highly sought after in the design of targeted therapeutics. This guide provides a comprehensive overview of the historical development, synthesis, key properties, and applications of **6-Amino-2,3-difluorophenol**, with a particular focus on its role as a key intermediate in the synthesis of pharmaceutical agents. Detailed synthetic protocols and safety considerations are also presented to serve as a practical resource for laboratory professionals.

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacological profiles.^[1] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.^[1] Specifically, replacing hydrogen with fluorine can block sites of oxidative metabolism, thereby increasing a drug's half-life. Furthermore, fluorine can engage in favorable electrostatic interactions with enzyme active sites, enhancing binding potency and selectivity. **6-Amino-2,3-difluorophenol** is a prime example of a reagent designed to leverage these benefits, providing a scaffold that is frequently utilized in the development of kinase inhibitors and other targeted therapies.^{[2][3][4]}


Synthesis and Mechanistic Insights

The discovery and utility of **6-Amino-2,3-difluorophenol** are intrinsically linked to the development of efficient synthetic routes to its precursors. A common and scalable pathway involves the multi-step transformation of a trifluorinated aromatic starting material. The key intermediate in this process is often 2,3-Difluoro-6-nitrophenol.

A widely referenced method for preparing this nitro-intermediate involves the selective nucleophilic aromatic substitution (SNAr) on 2,3,4-trifluoronitrobenzene.^{[5][6]} In this reaction, a hydroxide source is used to displace the fluorine atom at the 4-position, which is activated by the electron-withdrawing nitro group. Subsequent reduction of the nitro group yields the final aminophenol product.

Visualizing the Synthesis Pathway

The following diagram illustrates a representative synthetic workflow from a common precursor to the final product.

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis of **6-Amino-2,3-difluorophenol**.

Detailed Experimental Protocol: Synthesis of **6-Amino-2,3-difluorophenol**

This protocol is a representative synthesis adapted from established procedures for the preparation of the key intermediate, 2,3-difluoro-6-nitrophenol, followed by its reduction.

Part A: Preparation of 2,3-Difluoro-6-nitrophenol from 2,3,4-Trifluoronitrobenzene[5][6]

- Reaction Setup: To a stirred solution of 2,3,4-trifluoronitrobenzene (10.0 g, 56.5 mmol) in an appropriate vessel, add an aqueous solution of potassium hydroxide (3.8 g, 67.8 mmol in 40 mL of water).
- Reaction Execution: Heat the biphasic mixture to 40-50°C. The reaction is exothermic and should be controlled with external cooling if necessary. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
 - Causality Note: The hydroxide ion selectively attacks the C4 position because it is para to the strongly electron-withdrawing nitro group, which stabilizes the negative charge in the Meisenheimer complex intermediate. The absence of an organic solvent makes this a greener process.[5][6]
- Workup and Isolation: Cool the reaction mixture to room temperature. Carefully acidify to pH 2-3 using 70% sulfuric acid. The product, 2,3-difluoro-6-nitrophenol, will precipitate as a solid.
- Purification: Isolate the crude product by filtration. For higher purity, the product can be subjected to steam distillation.[5][6] The distilled product is collected after cooling and dried to yield a yellow crystalline solid.

Part B: Reduction to **6-Amino-2,3-difluorophenol**

- Reaction Setup: In a pressure-resistant hydrogenation vessel, dissolve 2,3-difluoro-6-nitrophenol (5.0 g, 28.6 mmol) in methanol (100 mL). Add 10% Palladium on activated carbon (Pd/C) catalyst (0.5 g, 10% w/w).
- Reaction Execution: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 3-4 atm and stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC.

- Causality Note: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. The palladium catalyst facilitates the addition of hydrogen across the N=O bonds.
- Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the Pd/C catalyst by filtration through a pad of Celite.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude **6-Amino-2,3-difluorophenol**. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **6-Amino-2,3-difluorophenol** are crucial for its handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
CAS Number	115551-33-2	[7]
Molecular Formula	C ₆ H ₅ F ₂ NO	[7] [8]
Molecular Weight	145.11 g/mol	[7]
Appearance	Solid (form may vary)	[9]
Melting Point	60-62 °C (for precursor 2,3-Difluoro-6-nitrophenol)	[9] [10]

Note: The melting point of the final amino compound can vary; the value for the common precursor is provided for reference.

Applications in Medicinal Chemistry

6-Amino-2,3-difluorophenol is a valuable building block for synthesizing complex molecules, particularly in the pharmaceutical industry.[\[2\]](#)[\[3\]](#)[\[4\]](#) Its structure is frequently incorporated into kinase inhibitors, which are a cornerstone of modern cancer therapy.

Case Study: Synthesis of Kinase Inhibitors (e.g., Gefitinib Analogs)

While various routes to the EGFR inhibitor Gefitinib exist, the core chemical logic often involves coupling a substituted quinazoline core with a specific aniline derivative.[11][12][13] Although 3-chloro-4-fluoroaniline is used for Gefitinib itself, the **6-Amino-2,3-difluorophenol** scaffold is highly relevant for the synthesis of novel analogs and other kinase inhibitors. The difluorophenol moiety can serve as a bioisostere for other functional groups, potentially improving cell permeability and metabolic stability while providing a key hydrogen bond donor/acceptor site for target engagement.[1]

The presence of the ortho- and meta- fluorine atoms to the hydroxyl group lowers the pKa of the phenol, influencing its ionization state at physiological pH. This modulation can be critical for optimizing binding interactions within the ATP-binding pocket of a target kinase.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions are essential when handling **6-Amino-2,3-difluorophenol** and its precursors.

- Hazard Identification: The precursor, 2,3-Difluoro-6-nitrophenol, is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[9][10] The final amino compound should be handled with similar care.
- Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[9]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10]

Conclusion

6-Amino-2,3-difluorophenol represents more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its rational design, leveraging the unique properties of fluorine, provides medicinal chemists with a versatile scaffold to construct novel therapeutic agents with enhanced pharmacological properties. The synthetic pathways, while requiring

careful execution, are well-established, ensuring its availability for both academic research and industrial drug development. As the demand for highly specific and potent targeted therapies continues to grow, the importance of specialized building blocks like **6-Amino-2,3-difluorophenol** is set to increase.

References

- Chem-Impex. **6-Amino-2,3-difluorophenol**. URL: <https://www.chemimpex.com/products/6-amino-2-3-difluorophenol>
- Google Patents. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL. URL: <https://patents.google.com/patent/DE4030263A1>
- Google Patents. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol. URL: <https://patents.google.com/patent/CA2092407A1>
- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. *Synlett*, 30(04), 471-476. URL: <https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1610330>
- Chem-Impex. **6-Amino-2,3-difluorophenol** Product Page. URL: <https://www.chemimpex.com/product-6-amino-2-3-difluorophenol-838>
- New Drug Approvals. (2015). Gefitinib. URL: <https://www.newdrugapprovals.org/gefitinib/>
- Chem-Impex. 6-Amino-2,3-difluorofenol. URL: <https://www.chemimpex.com/es/products/6-amino-2-3-difluorofenol>
- BenchChem. An In-Depth Technical Guide to 2,3-Difluorophenol. URL: <https://www.benchchem.com/technical-guides/2,3-difluorophenol/>
- Google Patents. US8350029B2 - Process for the preparation of gefitinib. URL: <https://patents.google.com/patent/US8350029B2>
- ChemicalBook. 2,3-DIFLUORO-6-NITROPHENOL synthesis. URL: <https://www.chemicalbook.com/synthesis/82419-26-9.htm>
- PubChem. **6-Amino-2,3-difluorophenol**. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/2778441>
- Santa Cruz Biotechnology. **6-Amino-2,3-difluorophenol**. URL: <https://www.scbt.com/p/6-amino-2-3-difluorophenol-115551-33-2>
- Widyawaruyanti, A., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. *Molekul*, 17(1), 58-67. URL: <https://jurnal.unej.ac.id/index.php/Molekul/article/view/28552>
- ChemBK. 2,3-Difluoro-6-nitrophenol. URL: <https://www.chembk.com/en/chem/82419-26-9>
- Wang, Y., et al. (2021). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. *Molecules*, 26(16), 4983. URL: <https://www.mdpi.com/1420-3049/26/16/4983>

- Sigma-Aldrich. 2,3-Difluoro-6-nitrophenol. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/433608>
- ChemicalBook. 4-Amino-2,6-difluorophenol synthesis. URL: <https://www.chemicalbook.com/synthesis/126058-97-7.htm>
- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. *ChemBioChem*, 5(5), 637-643. URL: <https://www.tandfonline.com/doi/full/10.1080/14756366.2018.1521575>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tandfonline.com [tandfonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ECA Virtual Tour | Virtual tour generated by Panotour [\[tours.eca.ed.ac.uk\]](https://tours.eca.ed.ac.uk)
- 4. chemimpex.com [chemimpex.com]
- 5. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 6. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 7. scbt.com [scbt.com]
- 8. 6-Amino-2,3-difluorophenol | C₆H₅F₂NO | CID 2778441 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 9. 2,3-二氟-6-硝基苯酚 98% | Sigma-Aldrich [\[sigmaaldrich.cn\]](https://sigmaaldrich.cn)
- 10. chembk.com [chembk.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. US8350029B2 - Process for the preparation of gefitinib - Google Patents [\[patents.google.com\]](https://patents.google.com)
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Amino-2,3-difluorophenol]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b104598#discovery-and-history-of-6-amino-2-3-difluorophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com